molecular formula C19H23N5O2 B2894485 3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848727-23-1

3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2894485
CAS No.: 848727-23-1
M. Wt: 353.426
InChI Key: BZNUAKCJTZUGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS: 713128-30-4) is a purino-pyrimidine hybrid compound characterized by a bicyclic scaffold with fused purine and pyrimidine rings. Its structure includes ethyl and methyl substituents at positions 3, 1, and 7, respectively, and a 3-methylphenyl group at position 7. The molecular formula is C₂₃H₂₆N₄O₂, with a molecular weight of 398.48 g/mol .

Properties

IUPAC Name

3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(10-13(3)11-24(15)18)14-8-6-7-12(2)9-14/h6-9,13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUAKCJTZUGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties
Target Compound (713128-30-4) C₂₃H₂₆N₄O₂ 398.48 3-ethyl, 1,7-dimethyl, 9-(3-methylphenyl)
1,7-Dimethyl-9-(4-methylphenyl)-... 9-(4-methylphenyl)
BH58231 (845663-63-0) C₂₃H₃₀N₆O₃ 438.52 7-hydroxy, 3-(2-piperidin-1-ylethyl)
3-[(2-Fluorophenyl)methyl]-1-methyl-9-phenyl-... (4903-03-1) 3-(2-fluorophenyl)methyl, 9-phenyl
9-Cyclohexyl-1-methyl-3-(3-phenylpropyl)-... (862484-37-5) C₂₄H₃₁N₅O₂ 421.54 9-cyclohexyl, 3-(3-phenylpropyl) Density: 1.32 g/cm³, Boiling Point: ~629.7°C

Key Observations :

Substituent Position Effects: The 9-(3-methylphenyl) group in the target compound contrasts with the 9-(4-methylphenyl) isomer described in . The para-substituted analogue may exhibit altered steric or electronic interactions in binding environments due to the methyl group’s position on the phenyl ring.

Functional Group Modifications: The 7-hydroxy group in BH58231 introduces hydrogen-bonding capacity, which could improve target affinity compared to the methyl group in the target compound. Fluorine substitution in 3-[(2-fluorophenyl)methyl]-...

Physicochemical Predictions :

  • The cyclohexyl-substituted derivative has a predicted density of 1.32 g/cm³ and boiling point of 629.7°C , suggesting higher thermal stability compared to the target compound. However, experimental validation is lacking.

Research Context and Limitations

  • Synthetic Accessibility : The target compound and its analogues are synthesized via multi-step heterocyclic condensation, as inferred from similar frameworks in .
  • Biological Data Gaps: No explicit bioactivity or pharmacokinetic data were found in the provided evidence, limiting functional comparisons. Structural analogues like BH58231 may serve as leads for future studies on adenosine receptor modulation or kinase inhibition.
  • Computational Predictions : Properties such as density and boiling points (e.g., in ) are computationally derived and require experimental confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.